molecular formula C21H18N6O2S B2958215 N-(4-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 483984-43-6

N-(4-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2958215
CAS No.: 483984-43-6
M. Wt: 418.48
InChI Key: BRZSXNXVKIRZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2S/c1-14(28)25-15-7-9-16(10-8-15)26-19(29)12-30-21-18-11-24-27(20(18)22-13-23-21)17-5-3-2-4-6-17/h2-11,13H,12H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZSXNXVKIRZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through the cyclization of appropriate precursors under controlled conditionsCommon reagents used in these reactions include various halogenated compounds and bases to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives .

Scientific Research Applications

N-(4-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazolo[3,4-d]pyrimidine core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis. Molecular docking studies have shown that this compound can bind to the active sites of these enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(4-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
  • Molecular Formula : C₂₁H₁₈N₆O₂S
  • Molecular Weight : 418.475 g/mol
  • CAS Registry Number : 483984-43-6
  • Key Features : Contains a pyrazolo[3,4-d]pyrimidine core, a thioacetamide linker, and a 4-acetamidophenyl substituent .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and related analogues:

Compound Name / ID Molecular Formula Core Structure Substituents/Linkers Biological Activity Key References
Target Compound C₂₁H₁₈N₆O₂S Pyrazolo[3,4-d]pyrimidine Thioacetamide linker, 4-acetamidophenyl Undisclosed (structural focus)
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) C₂₁H₂₁N₅O₃S Pyrimidine Thioacetamide linker, 3,4-dimethoxyphenyl, pyridinyl Anticonvulsant (in silico/in vivo)
Compound XVI (2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide) C₂₀H₁₈N₁₀OS Pyrazolo[3,4-d]pyrimidine Piperazine linker, thiadiazol-2-yl Anticancer (dynamic studies)
Compound 71 (4-(4-fluorophenyl)-6-oxo-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1,6-dihydropyrimidine-5-carbonitrile) C₂₃H₁₄FN₇OS Pyrazolo[3,4-d]pyrimidine Thio linker, fluorophenyl, carbonitrile EGFR-TK inhibition (anticancer)
Example 83 (Fluorinated chromenone-pyrazolopyrimidine hybrid) C₃₄H₂₆F₃N₅O₄ Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluorophenyl, isopropoxy Undisclosed (complex target)

Key Structural and Functional Differences

Core Modifications :

  • The target compound and Compound 71 share the pyrazolo[3,4-d]pyrimidine core, whereas Epirimil uses a simpler pyrimidine scaffold. The pyrazolo[3,4-d]pyrimidine moiety is associated with kinase inhibition (e.g., EGFR-TK in Compound 71) .

Linker Variations :

  • The thioacetamide linker in the target compound is replaced by a piperazine linker in Compound XVI, which may alter pharmacokinetics (e.g., solubility, binding affinity) .
  • Epirimil retains the thioacetamide linker but lacks the pyrazolo[3,4-d]pyrimidine core, suggesting divergent mechanisms (e.g., anticonvulsant vs. anticancer) .

Substituent Effects :

  • The 4-acetamidophenyl group in the target compound contrasts with fluorophenyl (Compound 71) and dimethoxyphenyl (Epirimil). Fluorinated or electron-withdrawing groups (e.g., carbonitrile in Compound 71) enhance target selectivity in kinase inhibitors .
  • Compound XVI’s thiadiazol-2-yl substituent may improve metabolic stability compared to acetamide groups .

Biological Activity: Epirimil: Demonstrated anticonvulsant efficacy in vivo, likely via modulation of ion channels or GABAergic pathways . Compound 71: Exhibited antiproliferative activity against breast (MCF-7) and lung (A-549) cancer cells via EGFR-TK inhibition .

Biological Activity

N-(4-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its complex structure involving both an acetamidophenyl group and a pyrazolo[3,4-d]pyrimidine scaffold. Its molecular formula is C21H18N6O3C_{21}H_{18}N_{6}O_{3} with a molecular weight of approximately 402.414 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, compounds with similar structures have shown high inhibitory activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).

In Vitro Studies

  • Cell Line Testing : In vitro assays have revealed that this compound exhibits potent anti-proliferative effects. For example:
    • A549 Cells : IC50 values reported as low as 2.24μM2.24\,\mu M indicate strong activity compared to doxorubicin (IC50 = 9.20μM9.20\,\mu M) as a positive control .
    • MCF-7 Cells : Another study highlighted an analog with an IC50 value of 1.74μM1.74\,\mu M, suggesting structural modifications can enhance efficacy .

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Flow cytometric analyses have shown that the compound can significantly induce apoptosis in cancer cells at low concentrations. This is evidenced by increased levels of pro-apoptotic proteins such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2, leading to a higher BAX/Bcl-2 ratio .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the S and G2/M phases, which is critical for preventing cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound appears closely related to its structural components:

CompoundIC50 (µM)Cell LineMechanism
1a2.24A549Apoptosis
12b8.21A549EGFR inhibition
12b19.56HCT-116EGFR inhibition

This table summarizes findings from various studies indicating that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect the biological activity of related compounds.

Case Studies

Several case studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy:

  • EGFR Inhibition : A derivative was shown to inhibit epidermal growth factor receptors (EGFR), with IC50 values as low as 0.016μM0.016\,\mu M. This suggests that targeting EGFR could be a viable strategy for treating specific cancers .
  • Kinase Inhibition : Research has indicated that certain derivatives can selectively inhibit kinases involved in cancer progression, providing a targeted approach to treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.